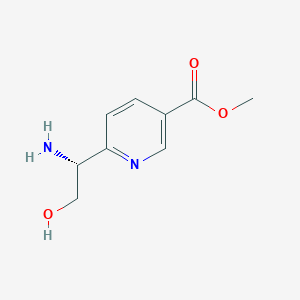
Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an amino group, and a hydroxyethyl group attached to a nicotinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the amino and hydroxyethyl groups. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This is followed by the addition of ®-1-amino-2-hydroxyethane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinates.
Aplicaciones Científicas De Investigación
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Lacks the amino and hydroxyethyl groups.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is unique due to the presence of both the amino and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
Clave InChI |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)






![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)



